molecular formula C8H14O4 B3132630 3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid CAS No. 37472-52-9

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid

Cat. No.: B3132630
CAS No.: 37472-52-9
M. Wt: 174.19 g/mol
InChI Key: IDARKWFFLKAWQP-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is an organic compound with a tert-butoxy group attached to a 3-oxopropanoic acid backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-2-methyl-3-oxopropanoic acid can be achieved through several methods. One common approach involves the esterification of 3-oxopropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the use of tert-butyl chloroformate as a tert-butylating agent. The reaction between 3-oxopropanoic acid and tert-butyl chloroformate in the presence of a base such as triethylamine can yield the desired product under mild conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is unique due to its combination of a tert-butoxy group and a 3-oxopropanoic acid backbone. This structure imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications.

Biological Activity

3-(Tert-butoxy)-2-methyl-3-oxopropanoic acid is an organic compound with significant potential in various biological applications. Its unique structural features contribute to its reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis.

  • IUPAC Name : this compound
  • CAS Number : 37472-52-9
  • Molecular Formula : C7H12O4
  • Molecular Weight : 160.17 g/mol

This compound is characterized by the presence of a tert-butoxy group, a methyl group, and a keto group on a propanoic acid backbone. These functional groups are essential for its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with various biomolecules:

  • Enzyme Interactions : The compound can influence enzyme activity, potentially acting as an inhibitor or activator depending on the target enzyme.
  • Cellular Effects : It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, indicating its role in modulating cellular functions.
  • Biochemical Pathways : The compound is involved in the controlled ring-opening polymerization of N-carboxyanhydrides, leading to the formation of peptoid-based polyacids, which have applications in drug delivery systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that derivatives of this compound may possess anticancer activity. They could inhibit cell proliferation and promote apoptosis in cancer cells, providing a basis for further investigation into their therapeutic potential.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study explored the synthesis of various derivatives of this compound and evaluated their biological activities. Some derivatives showed promising results as potential anticancer agents in vitro.
  • Polymerization Studies :
    • Research on the controlled polymerization of N-carboxyanhydrides using this compound demonstrated its effectiveness as a building block for synthesizing biocompatible polymers suitable for drug delivery applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundTert-butoxy, methyl, keto groupsAntimicrobial, anticancer
Tert-butyl acetateTert-butoxy group onlyLimited biological activity
Tert-butyl alcoholHydroxyl group onlyMinimal biological activity

The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and potential biological applications.

Properties

IUPAC Name

2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(6(9)10)7(11)12-8(2,3)4/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDARKWFFLKAWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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